An In-depth Technical Guide to the Oxazolo[4,5-c]pyridine Core for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Oxazolo[4,5-c]pyridine Core for Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-c]pyridine scaffold is a compelling heterocyclic system that has garnered increasing interest in medicinal chemistry. As a "privileged scaffold," its derivatives have shown potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the fundamental structure, physicochemical properties, synthesis, and biological activities of the oxazolo[4,5-c]pyridine core.
Core Structure and Nomenclature
The foundational structure of oxazolo[4,5-c]pyridine consists of a pyridine ring fused to an oxazole ring. The nomenclature "[4,5-c]" precisely defines the fusion, indicating that the oxazole ring is attached to the 'c' face of the pyridine ring at the 4 and 5 positions.[1] The parent, unsubstituted oxazolo[4,5-c]pyridine has the chemical formula C₆H₄N₂O and a molecular weight of 120.11 g/mol .[2]
Diagram 1: Basic Structure and Numbering of Oxazolo[4,5-c]pyridine
Physicochemical Properties
Understanding the physicochemical properties of the oxazolo[4,5-c]pyridine core is fundamental for predicting its behavior in biological systems and for guiding drug design efforts.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | [2] |
| Molecular Weight | 120.11 g/mol | [2] |
| XLogP3 | 0.7 | [2] |
| pKa (Predicted for 2-phenyl derivative) | 1.17 ± 0.50 |
While experimental data for the unsubstituted core is limited, computational methods provide valuable insights. The positive XLogP3 value suggests a degree of lipophilicity, which is a critical parameter for membrane permeability. The predicted pKa of a substituted derivative indicates that the pyridine nitrogen is weakly basic, a characteristic that will influence its ionization state at physiological pH and its potential for forming salt-based drugs. Further experimental determination of properties like solubility and dipole moment is warranted to build a more complete profile of this scaffold.
Synthesis of the Oxazolo[4,5-c]pyridine Scaffold
The synthesis of oxazolo[4,5-c]pyridines and their derivatives typically involves the construction of the oxazole ring onto a pre-existing pyridine core. While specific protocols for the parent compound are not extensively detailed in publicly available literature, general strategies can be extrapolated from the synthesis of related isomers and derivatives.
A common approach involves the cyclization of an appropriately substituted aminopyridine precursor. For instance, the synthesis of oxazolo[4,5-c]pyridin-2(3H)-one derivatives often starts from a 3-amino-4-hydroxypyridine.[1]
General Synthetic Workflow:
The following diagram illustrates a conceptual synthetic pathway for constructing the oxazolo[4,5-c]pyridine core, based on established methods for related heterocyclic systems.
Diagram 2: Conceptual Synthetic Pathway
More specific synthetic routes often employ polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) to facilitate the cyclization of a substituted aminopyridinol with a carboxylic acid.[3] The choice of reagents and reaction conditions can be tailored to introduce various substituents at the 2-position of the oxazole ring, providing a diverse library of compounds for biological screening.
Spectroscopic Characterization
¹³C NMR Spectroscopy:
The carbon chemical shifts in the ¹³C NMR spectrum are highly characteristic of the heterocyclic system. For example, in 4,6-Dichloro-2-methyl-oxazolo[4,5-c]pyridine, the chemical shifts provide a fingerprint of the carbon skeleton. The carbonyl carbon in oxazolone derivatives typically appears significantly downfield, in the range of 150-170 ppm.[1]
¹H NMR Spectroscopy:
Proton NMR provides information on the substitution pattern of the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are indicative of their positions on the ring.
Mass Spectrometry:
Mass spectrometry is crucial for determining the molecular weight and elemental composition of oxazolo[4,5-c]pyridine derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[1]
Biological Activities and Therapeutic Potential
The oxazolopyridine scaffold, in its various isomeric forms, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] Derivatives of oxazolopyridines have been explored for a wide range of biological activities.
Anticancer Activity:
Several studies have highlighted the potential of oxazolo-fused heterocyclic systems as anticancer agents. For instance, replacing an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[4,5-c]pyridine ring has been shown to enhance Janus kinase 1 (JAK1) inhibitory activity.[4] This suggests that the oxazolo[4,5-c]pyridine core can serve as a valuable scaffold for the development of novel kinase inhibitors for cancer therapy.
Anti-inflammatory Activity:
Derivatives of the related oxazolo[4,5-b]pyridine scaffold have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme.[5] This highlights the potential of the broader oxazolopyridine class in the development of anti-inflammatory agents.
Antimicrobial and Antiviral Activities:
The pyridine ring is a common feature in many antimicrobial and antiviral drugs.[6][7][8] The incorporation of an oxazole ring to form the oxazolo[4,5-c]pyridine system can modulate these activities. Although specific studies on the antimicrobial and antiviral properties of oxazolo[4,5-c]pyridine derivatives are not abundant, the general promise of pyridine-containing heterocycles in this area suggests that this is a worthwhile avenue for future research.[9]
Reactivity and Chemical Space for Drug Discovery
The reactivity of the oxazolo[4,5-c]pyridine core dictates the possibilities for chemical modification and the exploration of its chemical space for drug discovery.
Electrophilic Substitution:
The pyridine ring within the oxazolo[4,5-c]pyridine scaffold can undergo electrophilic substitution. However, its reactivity is generally lower than that of benzene due to the electron-withdrawing effect of the nitrogen atom.[1] The fused oxazole ring further modulates this reactivity. Studies on the related 2-diethylaminooxazolo[4,5-b]pyridine system have shown that electrophilic reagents react regiospecifically at the 6-position.[10]
Diagram 3: Reactivity of the Oxazolo[4,5-c]pyridine Core
The ability to selectively introduce functional groups onto the pyridine ring through electrophilic substitution provides a powerful tool for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Future Directions and Conclusion
The oxazolo[4,5-c]pyridine core represents a promising scaffold for the development of novel therapeutic agents. While research on this specific isomer is still emerging compared to its [4,5-b] and [5,4-d] counterparts, the available data suggests significant potential in oncology, inflammation, and infectious diseases.
Future research should focus on:
-
Development of robust and scalable synthetic routes to the unsubstituted oxazolo[4,5-c]pyridine core and its derivatives.
-
Comprehensive experimental characterization of the physicochemical properties of the parent scaffold.
-
Systematic exploration of the biological activities of diverse libraries of oxazolo[4,5-c]pyridine derivatives against a wide range of therapeutic targets.
-
In-depth structure-activity relationship studies to guide the optimization of lead compounds.
References
-
PubChem. Oxazolo[4,5-C]pyridine | C6H4N2O | CID 14666223. Available from: [Link]
-
ResearchGate. Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Available from: [Link]
-
Optional[13C NMR]. 4,6-Dichloro-2-methyl-oxazolo(4,5-C)pyridine - Chemical Shifts. Available from: [Link]
- Lever, O. W., Werblood, H. M., & Russell, R. K. (1993). Oxazolo[4,5-b]pyridines. Regiochemistry of Electrophilic Substitution in the 2-Diethylaminooxazolo[4,5-b]pyridine System. Journal of Heterocyclic Chemistry, 30(5), 1315-1317.
-
ARKIVOC. SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available from: [Link]
-
MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available from: [Link]
-
MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link]
-
EURASIAN JOURNAL OF CHEMISTRY. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available from: [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
PMC. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
PubMed. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Available from: [Link]
-
Arkivoc. Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxazolo[4,5-C]pyridine | C6H4N2O | CID 14666223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. tandfonline.com [tandfonline.com]


